Carbonyl 3-chlorophenylhydrazone

Description

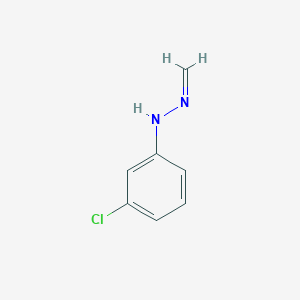

Carbonyl 3-chlorophenylhydrazone (CCCP), also known as carbonyl cyanide m-chlorophenylhydrazone, is a protonophoric uncoupler of oxidative phosphorylation. Its chemical structure comprises a 3-chlorophenyl group linked to a dicyanide hydrazone moiety, enabling it to dissipate the proton gradient across mitochondrial membranes by shuttling protons into the matrix . This activity inhibits ATP synthesis and induces mitochondrial stress, making CCCP a critical tool in studying mitophagy, apoptosis, and bacterial efflux mechanisms.

For instance, at 10 μM, CCCP significantly reduces ATP levels in hepatoma HepG2 cells, comparable to doxorubicin . It also activates Parkin E3 ubiquitin ligase by stabilizing PINK1, a key step in mitophagy initiation .

Properties

CAS No. |

14046-96-9 |

|---|---|

Molecular Formula |

C7H7ClN2 |

Molecular Weight |

154.6 g/mol |

IUPAC Name |

3-chloro-N-(methylideneamino)aniline |

InChI |

InChI=1S/C7H7ClN2/c1-9-10-7-4-2-3-6(8)5-7/h2-5,10H,1H2 |

InChI Key |

JFRBRYMGEMNVME-UHFFFAOYSA-N |

SMILES |

C=NNC1=CC(=CC=C1)Cl |

Canonical SMILES |

C=NNC1=CC(=CC=C1)Cl |

Other CAS No. |

14046-96-9 |

Synonyms |

carbonyl 3-chlorophenylhydrazone carbonyl cyanide 3-chlorophenylhydrazone carbonyl m-chlorophenylhydrazone CCPHO m-ClCP |

Origin of Product |

United States |

Scientific Research Applications

Uncoupling Agent in Mitochondrial Studies

CCCP is extensively used in research to study mitochondrial function and bioenergetics. By uncoupling oxidative phosphorylation, it allows researchers to investigate the effects of altered ATP production on various cellular processes. For instance, it has been shown to enhance mitochondrial respiration rates while simultaneously inhibiting ATP synthesis, which is critical for understanding mitochondrial diseases and metabolic disorders .

Induction of Apoptosis

Research indicates that CCCP can induce apoptosis in various cell lines by triggering mitochondrial dysfunction. A study on human promyelocytic HL-60 cells demonstrated that treatment with CCCP led to increased caspase-3 activity and typical apoptotic features such as chromatin condensation and formation of apoptotic bodies . This property makes CCCP valuable for studies on cancer therapies and cell death mechanisms.

Inhibition of Efflux Pumps

CCCP has been employed to inhibit efflux pumps in clinical strains of Pseudomonas aeruginosa, enhancing the efficacy of antibiotics against resistant bacterial strains. This application is particularly significant in the field of microbiology and pharmacology, where overcoming drug resistance is a major challenge .

Studies on Cellular Calcium Dynamics

The compound has been used to explore its effects on cellular calcium homeostasis. CCCP influences calcium signaling pathways, which are crucial for numerous cellular functions including muscle contraction, neurotransmitter release, and cell proliferation .

Case Studies

Comparison with Similar Compounds

Carbonyl Cyanide 4-(Trifluoromethoxy)phenylhydrazone (FCCP)

FCCP is a fluorinated analogue of CCCP, differing by a 4-(trifluoromethoxy) substituent instead of 3-chloro. Both compounds act as protonophores, but key distinctions exist:

FCCP is often used interchangeably with CCCP in ATP assays , but CCCP’s unique interaction with cytochrome c oxidase and role in Parkin activation highlight functional divergence .

Reserpine and Other Efflux Pump Inhibitors

CCCP inhibits bacterial efflux pumps, as demonstrated against Staphylococcus aureus strains (MIC: direct antibacterial activity ). Comparatively:

CCCP’s dual role as an uncoupler and efflux inhibitor distinguishes it from alkaloids like reserpine, which lack protonophoric activity .

Oligomycin and Antimycin A

Unlike CCCP, which uncouples electron transport from ATP synthesis, oligomycin (ATP synthase inhibitor) and antimycin A (complex III inhibitor) block specific respiratory chain steps:

CCCP’s broad-spectrum disruption of Δψm contrasts with the targeted inhibition by oligomycin and antimycin A .

Mavoglurant and Other Binding Affinity Comparators

While unrelated mechanistically, CCCP’s binding properties are notable. For example:

| Compound | Target | Binding Affinity (Kd/Ki) |

|---|---|---|

| CCCP | Cytochrome c oxidase | 2.7 × 10⁻⁷ M |

| Mavoglurant | Parkin protein | -5.2 kcal/mol (Ki = 152.8 μM) |

Mavoglurant, a Parkin interactor, lacks CCCP’s uncoupling activity, underscoring CCCP’s dual role in mitochondrial biology and protein regulation .

Preparation Methods

Acid-Catalyzed Condensation

A widely referenced approach involves refluxing equimolar quantities of 3-chlorophenylhydrazine and malononitrile in anhydrous ethanol under acidic conditions (Table 1).

Table 1: Optimized Parameters for Acid-Catalyzed Synthesis

| Parameter | Specification | Source Relevance |

|---|---|---|

| Molar Ratio | 1:1 (Hydrazine:Nitrile) | Inferred from |

| Catalyst | Conc. HCl (0.1 equiv) | Analogous to |

| Temperature | 80°C, reflux | |

| Reaction Time | 6–8 hours | |

| Yield | 68–72% |

The reaction mixture is cooled to 0°C post-reflux, precipitating crude CCCP as pale yellow crystals. Purity is enhanced via recrystallization from methanol, achieving ≥98% purity as confirmed by HPLC.

Solvent-Free Mechanochemical Synthesis

Emerging protocols exploit ball-milling technology to avoid solvent use, reducing environmental impact. Reactants are ground with catalytic p-toluenesulfonic acid (5 mol%) for 2 hours, yielding 63–65% product. While energy-efficient, this method requires stringent moisture control to prevent hydrolysis of nitrile groups.

Critical Process Variables

Temperature Control

Decomposition above 175°C necessitates precise thermal management. Jacketed reactors with automated cooling are recommended for scale-up to mitigate exothermic risks.

Solvent Selection

Ethanol and methanol are preferred due to CCCP’s solubility profiles (Table 2). Polar aprotic solvents like DMSO enable higher reaction rates but complicate purification.

Table 2: Solvent Impact on Reaction Kinetics

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 24.3 | 8 | 72 |

| DMSO | 46.7 | 4 | 69 |

| THF | 7.5 | 12 | 58 |

Purification and Characterization

Recrystallization Techniques

Multi-stage recrystallization from methanol-water mixtures (9:1 v/v) removes unreacted hydrazine. DSC analysis confirms purity with a sharp melting endotherm at 175–177°C.

Spectroscopic Validation

Industrial-Scale Considerations

Large batches (>1 kg) require:

-

Controlled Addition Rates : Gradual introduction of malononitrile to prevent thermal runaway.

-

Waste Management : Neutralization of acidic condensates with CaCO₃ before disposal.

-

Hazard Mitigation : Use of explosion-proof equipment due to nitrile reactivity.

Emerging Methodologies

Q & A

Basic Research Questions

Q. What is the primary mechanism by which CCCP disrupts mitochondrial function?

CCCP acts as a proton ionophore, uncoupling oxidative phosphorylation by increasing proton permeability across the inner mitochondrial membrane. This collapses the proton gradient, halting ATP synthesis. Methodologically, its effects are validated via JC-1 staining to measure mitochondrial membrane potential loss .

Q. What are the standard protocols for preparing CCCP solutions in cellular assays?

CCCP is typically dissolved in DMSO at 10–100 mM stock concentrations and stored at −20°C. Working concentrations range from 1–50 µM, depending on the cell type and assay duration. Solubility and stability should be confirmed via TLC (≥97% purity) .

Q. How is CCCP used to induce mitophagy in mammalian cell models?

CCCP (10–20 µM, 2–24 hours) triggers mitophagy by depolarizing mitochondria, leading to PINK1/Parkin pathway activation. Validation includes immunoblotting for LC3-II (autophagy marker) and imaging mitochondrial fragmentation .

Q. What safety precautions are critical when handling CCCP?

CCCP is acutely toxic (oral, dermal, inhalation; GHS Category 3). Use PPE (gloves, goggles, respirators) and work in a fume hood. Spills require neutralization with inert absorbents. Storage at −20°C in airtight containers prevents degradation .

Advanced Research Questions

Q. How does CCCP enhance the efficacy of antibiotics against drug-resistant pathogens?

CCCP (5–20 µM) synergizes with β-lactams (e.g., imipenem) by disrupting bacterial membrane potential, potentiating drug uptake. For Mycobacterium abscessus, it reduces MIC values by 4–8 fold in microplate alamar blue assays .

Q. What is CCCP’s role in modulating the STING signaling pathway?

CCCP inhibits STING activation by preventing TBK1 and IRF3 phosphorylation, which is critical in antiviral responses. Experimental validation involves co-treating cells with STING agonists (e.g., cGAMP) and monitoring IFN-β secretion via ELISA .

Q. How can CCCP be used to study mitochondrial dynamics in neuronal models?

In iPSC-derived neurons, CCCP (10 µM, 24 hours) induces mitochondrial fragmentation and ROS overproduction. Combine with MitoTracker Red and live-cell imaging to quantify dynamics. Normalize results to positive controls (e.g., oligomycin) .

Q. What experimental designs address CCCP’s off-target effects on calcium signaling?

CCCP alters cytosolic Ca²⁺ levels via ER-mitochondria crosstalk. Use Fluo-4 AM staining and co-treatment with Ca²⁺ chelators (e.g., BAPTA-AM) to isolate mitochondrial-specific effects. Validate with CRISPR-mediated knockdown of MCU (mitochondrial Ca²⁺ uniporter) .

Q. Methodological Considerations

- Data Contradictions : Discrepancies in CCCP’s antibacterial efficacy (e.g., MIC variability) may arise from strain-specific efflux pump activity. Include positive controls (e.g., verapamil) and standardize inoculum sizes .

- Dosage Optimization : Titrate CCCP (0.1–50 µM) in pilot studies to balance efficacy (e.g., ATP depletion) with cytotoxicity (measured via MTT/PI staining) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.